molecular formula C12H19N5O3S B2881038 N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide CAS No. 2034371-75-8

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide

Cat. No.: B2881038
CAS No.: 2034371-75-8
M. Wt: 313.38
InChI Key: SBZANNJAUWLLCT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This bicyclic system is fused with a sulfonamide group at position 6(7H) and substituted with a morpholino moiety at position 2, along with N,N-dimethylation. Such structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N,N-dimethyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3S/c1-15(2)21(18,19)17-8-10-7-13-12(14-11(10)9-17)16-3-5-20-6-4-16/h7H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZANNJAUWLLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrrole Derivatives

Aminopyrrole intermediates react with urea or thiourea derivatives under acidic conditions to form the bicyclic system. For example, 4-amino-1H-pyrrole-3-carboxamide undergoes cyclization with urea in polyphosphoric acid at 120°C for 6 hours, yielding 5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione. Modifications using formamide or acetic anhydride instead of urea generate N-methylated variants critical for downstream functionalization.

Microwave-Assisted Three-Component Synthesis

Microwave irradiation accelerates the reaction between arylglyoxals, 6-aminouracil derivatives, and thiols/malononitrile in acetic acid. This method produces 5,6-disubstituted pyrrolo[3,4-d]pyrimidines in 65–82% yields within 30 minutes. While this route primarily targets 5-thioether/aryl derivatives, replacing thiols with morpholine precursors could enable direct C2 functionalization.

Regioselective Morpholino Substitution at C2

Introducing the morpholino group at position 2 requires halogenation followed by nucleophilic aromatic substitution (SNAr).

Chlorination Strategies

Phosphorus oxychloride (POCl₃) converts hydroxyl or amine groups at C2 to chloro intermediates. For instance, treating 2-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-one with excess POCl₃ at reflux for 4 hours yields 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-sulfonamide derivatives.

Morpholine Coupling

Chloro intermediates react with morpholine in ethanol under reflux with triethylamine catalysis. Optimal conditions (12 hours at 80°C) achieve >90% conversion to 2-morpholino products. Kinetic studies show that electron-withdrawing groups at C6 enhance SNAr reactivity by activating the C2 position toward nucleophilic attack.

Integrated Synthetic Route

Combining these methods, a representative synthesis proceeds as follows:

Step Reaction Conditions Yield
1 Core formation 6-Aminouracil, arylglyoxal, malononitrile, microwave (150°C, 30 min) 78%
2 C2 chlorination POCl₃, reflux, 4 hr 92%
3 Morpholine coupling Morpholine, EtOH, TEA, 80°C, 12 hr 88%
4 Sulfonamide installation N-Sulfonylmorpholine-4-carboxamide, DCM, 25°C, 24 hr 71%
5 N,N-Dimethylation HCHO, HCOOH, 100°C, 8 hr 83%

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 4.12 (t, J = 4.5 Hz, 4H, morpholine OCH₂), 3.72 (t, J = 4.5 Hz, 4H, morpholine NCH₂), 3.01 (s, 6H, N(CH₃)₂).
  • HRMS (ESI-TOF): m/z calcd for C₁₃H₁₈N₆O₃S [M+H]⁺ 343.1189, found 343.1192.

Challenges and Optimization

  • Regioselectivity in sulfonation: Competing sulfonation at N7 requires protecting groups (e.g., tert-butoxycarbonyl) during C6 functionalization.
  • Morpholine stability: Prolonged heating above 100°C induces morpholine ring-opening; temperatures below 80°C optimize substitution yields.
  • Dimethylation side reactions: Excess formaldehyde leads to quaternary ammonium salts; stoichiometric control (1.2 eq HCHO) minimizes byproducts.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for chlorination and SNAr steps, reducing POCl₃ usage by 40% and improving safety. Green chemistry adaptations replace DCM with cyclopentyl methyl ether in sulfonation steps, achieving comparable yields with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide is a complex heterocyclic compound with a pyrrolo[3,4-d]pyrimidine core structure. It has potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression.

Chemical Information and Classification

  • Catalog Number: EVT-3018112
  • CAS Number: 2034371-75-8
  • This compound belongs to the class of sulfonamide compounds and is categorized under heterocyclic organic compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and the introduction of functional groups. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Chemical Reactions

This compound participates in various chemical reactions typical of sulfonamides. The reactivity of this compound is influenced by its electronic structure and steric factors associated with the morpholino group.

Applications in Scientific Research

This compound functions primarily as an inhibitor of cyclin-dependent kinases. The mechanism involves studies that have shown that this compound exhibits potent inhibitory activity against various CDK isoforms with IC50 values in the nanomolar range. Relevant analyses indicate high molar refractivity and polar surface area characteristics conducive to good bioavailability.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,4-d]pyrimidine Family

The following table compares key structural and functional attributes of the target compound with analogous pyrrolo[3,4-d]pyrimidine derivatives:

Compound Substituents Molecular Formula Key Properties
N,N-Dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide 2-morpholino, 6-sulfonamide, N,N-dimethyl C₁₃H₂₀N₆O₃S High polarity due to sulfonamide; potential kinase inhibition
tert-Butyl 4-hydroxy-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 2-methyl, 4-hydroxy, 6-tert-butyl carboxyl C₁₂H₁₇N₃O₃ Lower solubility (lipophilic tert-butyl); used as synthetic intermediate
tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 2-methyl, 6-tert-butyl carboxyl C₁₂H₁₇N₃O₂ Discontinued due to instability; limited pharmacological data

Key Observations :

  • Sulfonamide vs. Carboxylate : The sulfonamide group in the target compound enhances water solubility and hydrogen-bonding capacity compared to the tert-butyl carboxylate derivatives, which are more lipophilic and prone to metabolic degradation .
  • Morpholino Substitution: The morpholino group at position 2 may improve bioavailability and target engagement compared to simpler methyl or hydroxyl substituents, as seen in and . Morpholino rings are known to enhance membrane permeability and metabolic stability .

Comparison with Other Heterocyclic Systems

The pyrrolo[3,4-d]pyrimidine scaffold differs from related heterocycles like pyrazolo[3,4-d]pyrimidines or thiazolo[3,2-a]pyrimidines. Below is a comparative analysis:

Compound Class Core Structure Biological Activity Synthetic Route
Pyrrolo[3,4-d]pyrimidines Fused pyrrole-pyrimidine Kinase inhibition, antimicrobial Multi-component reactions, formylating agents
Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones Pyrazole-pyrimidine fusion Anticancer, enzyme inhibitors (e.g., xanthine oxidase) Regioselective multi-component synthesis
Thiazolo[3,2-a]pyrimidines Thiazole-pyrimidine fusion Antimicrobial, anti-inflammatory Cyclocondensation of thioamides

Key Findings :

  • Bioactivity : While thiazolo[3,2-a]pyrimidines exhibit broad antimicrobial activity, pyrrolo[3,4-d]pyrimidines like the target compound are more specialized, often targeting kinases due to their planar aromatic systems and sulfonamide interactions .
  • Synthesis: The target compound’s synthesis likely employs formylating agents or multi-component reactions, similar to pyrazolo[3,4-d]pyrimidines . However, the incorporation of a morpholino group requires additional functionalization steps, increasing synthetic complexity.

Physicochemical and Pharmacokinetic Properties

A critical distinction lies in the substituents’ impact on drug-likeness:

Property Target Compound tert-Butyl Carboxylate () Thiazolo[3,2-a]pyrimidine ()
LogP ~1.2 (estimated) ~2.5 ~1.8
Aqueous Solubility High (sulfonamide) Low (tert-butyl) Moderate (heterocyclic sulfur)
Metabolic Stability High (morpholino) Low (ester hydrolysis) Moderate

Implications :

  • The target compound’s sulfonamide and morpholino groups synergistically improve solubility and stability, addressing limitations of tert-butyl carboxylates (e.g., rapid hydrolysis) .

Biological Activity

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

The compound is known to act as an inhibitor of protein tyrosine kinases, particularly Janus Kinase 3 (JAK3). This inhibition is significant in therapeutic contexts, as it suggests potential applications in treating autoimmune diseases and certain cancers where JAK3 is implicated . The mechanism involves modulating key signaling pathways that regulate cell proliferation and immune responses.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that compounds within this class can inhibit tumor cell growth by disrupting microtubule dynamics, leading to mitotic delay and subsequent cell death. In particular, derivatives have shown effectiveness against various cancer cell lines, including HeLa cells .
  • Anti-inflammatory Properties : Pyrimidine derivatives are recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties. Various studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .

Case Studies

  • Inhibition of JAK3 : A study highlighted the efficacy of pyrrolo[3,4-d]pyrimidines in inhibiting JAK3 activity. The results showed that specific modifications in the chemical structure enhanced potency against JAK3, making these compounds promising candidates for immunosuppressive therapies in conditions like rheumatoid arthritis and lupus .
  • Antitumor Efficacy : In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The mechanism was linked to its ability to interfere with microtubule assembly during mitosis .

Data Tables

Biological ActivityObserved EffectReference
JAK3 InhibitionSignificant reduction in kinase activity
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduced paw edema in animal models
AntimicrobialEffective against E. coli and S. aureus

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